Comparative Lipophilicity: XLogP3 Difference Between 4-Bromofuran-3-carbaldehyde and 4-Bromo-2-furaldehyde
The computed partition coefficient (XLogP3) for 4-bromofuran-3-carbaldehyde is 1.1, while that of its isomer, 4-bromo-2-furaldehyde, is 1.5 [1][2]. This indicates that 4-bromofuran-3-carbaldehyde is less lipophilic than its 2-carbaldehyde counterpart.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | 4-Bromo-2-furaldehyde: 1.5 |
| Quantified Difference | Δ = -0.4 |
| Conditions | Computed property using XLogP3 3.0 algorithm (PubChem release 2019.06.18) [1][2]. |
Why This Matters
Lower lipophilicity can translate to better aqueous solubility and reduced non-specific binding in biological assays, a key consideration when selecting a building block for medicinal chemistry projects.
- [1] PubChem. (2025). 4-Bromofuran-3-carbaldehyde. Retrieved April 18, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromofuran-3-carbaldehyde View Source
- [2] PubChem. (2025). 4-Bromo-2-furaldehyde. Retrieved April 18, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-furaldehyde View Source
